Lipophilicity (XLogP3) as a Differentiator from Des-Methoxy and Halogenated Analogs
The computed partition coefficient (XLogP3-AA) for the target compound is 3.3, directly measured from the PubChem computed property dataset [1]. Removing the ortho-methoxy group (hypothetical N-phenyl-4-(pyrimidin-2-ylsulfanylmethyl)benzamide) would reduce the XLogP3 contribution of the methoxy fragment by approximately 0.5–0.7 log units based on fragment-based clogP contributions, while replacing the methoxy with a trifluoromethyl group (as in CAS 823834-27-1) would increase XLogP3 by approximately 0.8–1.2 log units. This establishes a quantifiable lipophilicity rank ordering that directly affects passive permeability, plasma protein binding, and metabolic clearance predictions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem computed) |
| Comparator Or Baseline | Hypothetical des-methoxy analog: XLogP3 estimated ~2.6–2.8; N-(3-CF3-phenyl) analog: XLogP3 estimated ~4.1–4.5 |
| Quantified Difference | Target compound XLogP3 is ~0.5–0.7 units higher than des-methoxy analog; ~0.8–1.2 units lower than CF3 analog |
| Conditions | Computed property from PubChem (XLogP3 3.0 algorithm); comparator values estimated from fragment-based clogP contributions |
Why This Matters
An XLogP3 of 3.3 positions this compound in the optimal lipophilicity range (1–4) for oral bioavailability and CNS penetration, whereas higher XLogP3 analogs carry increased risk of poor solubility and metabolic liability, making this compound a preferred starting point for lead-like property optimization.
- [1] PubChem. Compound Summary: N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide (CID 1096064). National Center for Biotechnology Information. Accessed May 6, 2026. View Source
